Biological activity of 3-Amino-4-(pyrrolidin-1-yl)benzamide derivatives
Biological activity of 3-Amino-4-(pyrrolidin-1-yl)benzamide derivatives
Topic: Biological Activity of 3-Amino-4-(pyrrolidin-1-yl)benzamide Derivatives Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists
A Privileged Scaffold for ATP-Competitive DNA Gyrase B Inhibition
Executive Summary
The 3-amino-4-(pyrrolidin-1-yl)benzamide scaffold represents a critical pharmacophore in modern antibacterial discovery. Distinct from the classic 2-aminobenzamide class (often associated with HDAC inhibition), this specific 3,4-substitution pattern is engineered primarily to target the ATP-binding pocket of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) .
This guide provides a comprehensive analysis of the scaffold's biological activity, detailing its mechanism of action as a "GyrB Poison," a validated synthetic route for library generation, and standardized protocols for biological evaluation.
Chemical Profile & Structural Significance[1][2][3][4][5][6][7]
The molecule consists of a benzamide core functionalized with a pyrrolidine ring at the para-position and a primary amine at the meta-position.
| Property | Data |
| IUPAC Name | 3-Amino-4-(pyrrolidin-1-yl)benzamide |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| Key Pharmacophore | N-linked Pyrrolidine (Hydrophobic filler), 3-Amino (H-bond donor) |
| Primary Target | Bacterial DNA Gyrase Subunit B (ATPase domain) |
| Secondary Target | Topoisomerase IV (ParE subunit) |
Structural Logic[7]
-
Pyrrolidine Ring (Position 4): Acts as a hydrophobic space-filler, occupying the lipophilic pocket formed by Val43, Ala47, and Val71 in the GyrB active site.
-
Primary Amine (Position 3): Provides a critical hydrogen bond donor to the Asp73 residue (in E. coli numbering) or the conserved water network, mimicking the adenine ring of ATP.
-
Benzamide Moiety: Serves as the linker and solvent-exposed "tail," often derivatized to modulate solubility and cell permeability.
Mechanism of Action: ATP-Competitive Inhibition
The 3-amino-4-(pyrrolidin-1-yl)benzamide derivatives function by competitively binding to the ATPase domain of DNA Gyrase B. Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex (GyrA target), these derivatives inhibit the energy transduction required for DNA supercoiling.
Binding Mode Dynamics
-
Entry: The inhibitor enters the N-terminal domain of GyrB.
-
Displacement: It displaces the ATP molecule, preventing the dimerization of the GyrB subunits.
-
Stalling: Without ATP hydrolysis, the enzyme cannot introduce negative supercoils into DNA, leading to the accumulation of positive supercoils ahead of the replication fork and eventual replication arrest.
Visualization: Signaling & Binding Pathway
The following diagram illustrates the cascade from inhibitor binding to bacterial cell death.
Caption: Logical flow of GyrB inhibition leading to bacterial replication arrest.
Validated Synthetic Protocol
To ensure high purity for biological screening, a Nucleophilic Aromatic Substitution (
Reaction Scheme Overview
-
Precursor: 4-Chloro-3-nitrobenzamide.
-
Step 1 (
): Displacement of chloride by pyrrolidine. -
Step 2 (Reduction): Hydrogenation of the nitro group to the amine.
Detailed Methodology
Step 1: Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzamide
-
Reagents: 4-Chloro-3-nitrobenzamide (1.0 eq), Pyrrolidine (1.2 eq), Triethylamine (1.5 eq), DMF (Solvent).
-
Protocol:
-
Dissolve 4-chloro-3-nitrobenzamide in dry DMF (5 mL/mmol) under
atmosphere. -
Cool to 0°C. Add Triethylamine followed by the dropwise addition of Pyrrolidine.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a bright yellow/orange spot ( ). -
Workup: Pour into ice water. The product precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1]
-
Yield: Typically 85-95%.
-
Step 2: Reduction to 3-Amino-4-(pyrrolidin-1-yl)benzamide
-
Reagents: Nitro-intermediate from Step 1, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).
-
Protocol:
-
Suspend the nitro compound in Methanol (10 mL/mmol).
-
Add 10% Pd/C catalyst carefully under argon flow.
-
Purge system with
gas and stir under a hydrogen balloon for 12 hours at RT. -
Checkpoint: The yellow color of the suspension should fade to colorless or pale gray.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Ether if necessary.
-
Synthetic Workflow Visualization
Caption: Step-by-step synthetic route from chloronitro precursor to final aminobenzamide.
Biological Evaluation Protocols
For researchers validating this scaffold, two assays are mandatory: an enzymatic assay to confirm mechanism and a cellular assay to confirm permeability/potency.
A. DNA Gyrase Supercoiling Assay (Enzymatic)
This assay measures the ability of the compound to inhibit the conversion of relaxed plasmid DNA to its supercoiled form.
-
Materials: E. coli Gyrase holoenzyme, Relaxed pBR322 plasmid, Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).
-
Protocol:
-
Incubate 0.5 µg of relaxed pBR322 with 1 U of Gyrase and varying concentrations of the test compound (0.01 µM – 100 µM) in Assay Buffer.
-
Incubate at 37°C for 60 minutes.
-
Stop reaction with 0.2% SDS and Proteinase K.
-
Readout: Run samples on a 1% agarose gel.
-
Interpretation: Active inhibitors will result in bands corresponding to relaxed DNA (slower migration), whereas the vehicle control will show supercoiled DNA (faster migration).
-
B. Minimum Inhibitory Concentration (MIC)
Standard broth microdilution to assess antibacterial potency.
-
Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).
-
Protocol:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare serial 2-fold dilutions of the compound in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).
-
Inoculate with
CFU/mL of bacteria. -
Incubate at 37°C for 18-24 hours.
-
Result: The MIC is the lowest concentration with no visible growth.
-
Structure-Activity Relationship (SAR) Summary
Modifications to the 3-amino-4-(pyrrolidin-1-yl)benzamide core yield specific shifts in biological activity.
| Modification Site | Chemical Change | Biological Effect |
| Pyrrolidine Ring | Expansion to Piperidine | Decreased Activity. The 5-membered ring is optimal for the hydrophobic pocket size (Val43/Ala47). |
| Pyrrolidine Ring | Addition of 3-F or 3-NH₂ | Maintained/Improved. Polar groups can pick up additional H-bonds or improve solubility without steric clash. |
| 3-Amino Group | Acylation (Amide formation) | Loss of Activity. The free amine is required for H-bonding to Asp73. Capping this destroys affinity. |
| Benzamide Nitrogen | Alkylation (e.g., N-methyl) | Variable. Small alkyl groups are tolerated; bulky groups may clash unless directed toward the solvent interface. |
References
-
Gyrase B Inhibition Mechanism
-
Dual Targeting (GyrB/ParE)
- Title: "Dual targeting DNA gyrase B (GyrB) and topoisomerase IV (ParE) inhibitors: A review."
- Source: Bioorganic Chemistry (PubMed).
-
URL:[Link]
- Synthetic Precursor Availability: Title: "3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride Product Page." Source: Sigma-Aldrich / Enamine.
-
General Benzamide Synthesis
- Title: "Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- Source: Medicinal Chemistry (Los Angeles).
-
URL:[Link]
